
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3N5O and its molecular weight is 361.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, a compound with the molecular formula C17H14F3N5O and molecular weight of 361.328 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl group and a pyrazole ring system, which are known to enhance biological activity in various contexts. The presence of these functional groups contributes to its interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 (Breast cancer) | 3.79 | |
Compound B | SF-268 (Brain cancer) | 12.50 | |
Compound C | NCI-H460 (Lung cancer) | 42.30 |
These findings suggest that the compound may possess similar or enhanced cytotoxic effects against cancer cell lines.
Antimicrobial Activity
Antimicrobial properties of pyrazole derivatives have also been explored. In vitro studies have indicated that certain pyrazole compounds exhibit antibacterial and antifungal activities against a range of pathogens. For example:
Pathogen | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
E. coli ATCC 35218 | Antibacterial | 32 | |
S. aureus ATCC 6538 | Antibacterial | 16 | |
C. albicans ATCC 14053 | Antifungal | 64 |
These results highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies have shown that certain pyrazole-based compounds can reduce levels of TNF-alpha and IL-6 in cellular models, suggesting their utility in treating inflammatory conditions.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Cancer Cell Lines : A study investigated the efficacy of various pyrazole derivatives against different cancer cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells.
- Antimicrobial Screening : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
- Inflammation Model : A model evaluating the anti-inflammatory potential showed that specific derivatives significantly reduced edema in animal models, supporting their therapeutic use.
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-25-11(8-14(24-25)15-10-21-6-7-22-15)9-23-16(26)12-4-2-3-5-13(12)17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMDQATULDTZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.